

Unveiling Demethylamino Ranitidine Acetamide Sodium: A Technical Profile of a Key Ranitidine Impurity

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Compound of Interest

Compound Name: *Demethylamino Ranitidine
Acetamide Sodium*

Cat. No.: *B119245*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Demethylamino Ranitidine Acetamide Sodium**, also known as Ranitidine Impurity D (Sodium Salt), with the CAS number 112251-56-6. This document collates available scientific information regarding its chemical properties, formation, and its significant role as a precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen that led to the widespread recall of ranitidine products.^{[1][2][3]}

Core Compound Data

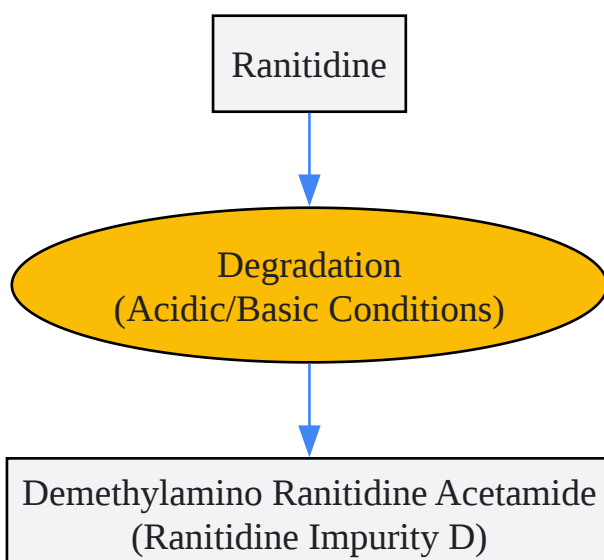
Demethylamino Ranitidine Acetamide Sodium is recognized as a significant impurity and degradation product of the H2 histamine receptor antagonist, ranitidine.^{[4][5]} Its presence in ranitidine drug substances and products is a critical parameter for quality control in the pharmaceutical industry.

Property	Value	Source(s)
Chemical Name	N-[2-[[[5- [(Dimethylamino)methyl]-2- furanyl]methyl]thio]ethyl]-2- nitroacetamide, Sodium Salt	[6]
Synonyms	Ranitidine Impurity D (Sodium Salt), Ranitidine Demethylamino Acetamide	[6][7]
CAS Number	112251-56-6	[4][6]
Molecular Formula	C ₁₂ H ₁₈ N ₃ NaO ₄ S	[4][6]
Molecular Weight	323.34 g/mol	[4][6]

Formation and Synthesis

Demethylamino Ranitidine Acetamide Sodium (Ranitidine Impurity D) is known to form from the degradation of ranitidine under acidic or basic conditions.[8] While specific, detailed synthesis protocols for the isolated impurity are not widely published in scientific literature, its formation is a key aspect of forced degradation studies of ranitidine.[9][10] These studies are essential for understanding the stability of the parent drug and identifying potential impurities that may arise during its shelf life.[11]

The general pathway for its formation involves the hydrolysis of the N-methyl-2-nitro-1,1-ethenediamine group of the ranitidine molecule.



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Ranitidine Degradation to Impurity D.

Contribution to NDMA Formation

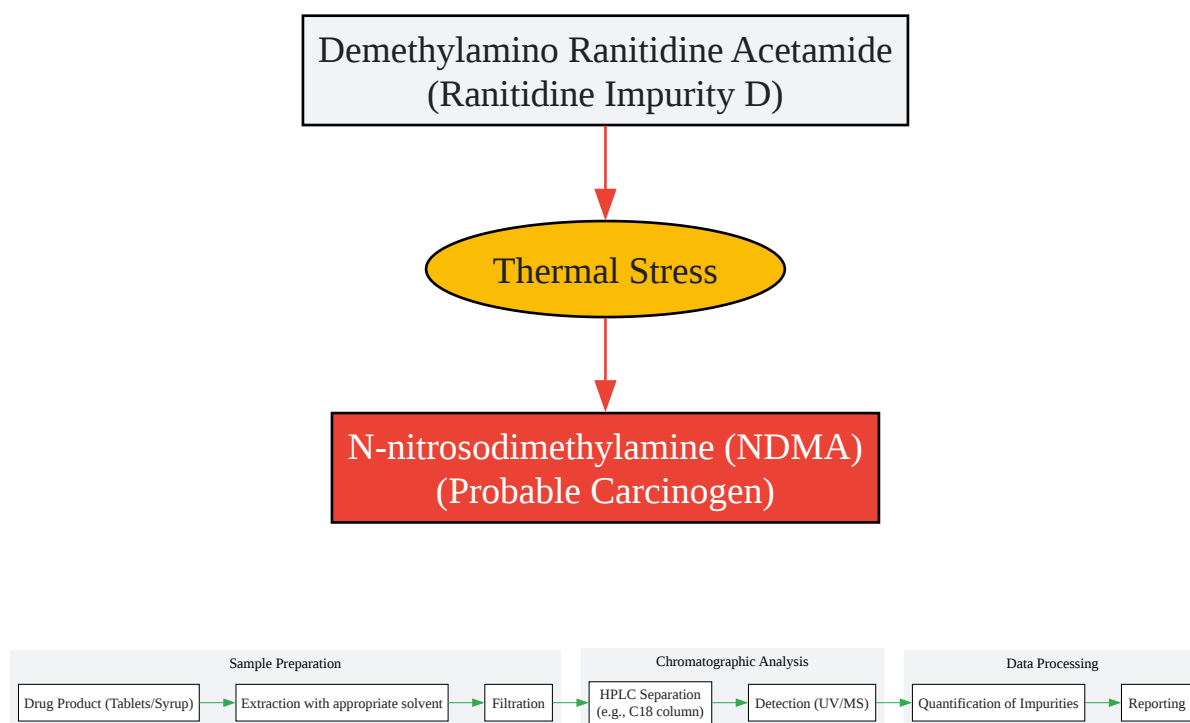
A significant concern associated with several ranitidine impurities, including Impurity D, is their potential to act as precursors to the formation of N-nitrosodimethylamine (NDMA).^{[8][12]} Forced thermal degradation studies have demonstrated that Ranitidine Impurity D generates NDMA.^{[8][13]}

One study investigated the amount of NDMA formed from various ranitidine impurities after heating at 110°C for 1 hour. The results for Impurity D are summarized below.

Impurity	State	NDMA Formed (µM)
Ranitidine Impurity D	Crystalline	<0.01

Data from a forced degradation study at 110°C for 1 hour.^[13]

It is important to note that while the amount of NDMA generated from crystalline Impurity D under these specific conditions was minimal compared to other amorphous impurities, its presence still contributes to the overall risk of NDMA contamination in ranitidine products.^{[8][13]}



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References

- 1. sphinxsai.com [sphinxsai.com]
- 2. fda.gov [fda.gov]
- 3. Association between ranitidine use with potential NDMA impurities and risk of cancer in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. agilent.com [agilent.com]

- 7. N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of ranitidine tablets subjected to stress and environmental conditions, by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
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